5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate
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Overview
Description
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate, also known as DMOCHE, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a cyclic enone compound that contains a carbonyl group and a double bond in its structure. DMOCHE is a versatile molecule that can be synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to interact with proteins involved in inflammation, apoptosis, and cell proliferation.
Biochemical And Physiological Effects
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of reactive oxygen species (ROS) levels. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain assays. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate also requires further investigation to determine its optimal concentration and dosing for different applications.
Future Directions
There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate can also be used as a starting material for the synthesis of other cyclic enone compounds with potential applications in different fields.
Conclusion:
In conclusion, 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been found to exhibit various biological activities. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, but its solubility in water is limited. There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
Scientific Research Applications
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
CAS RN |
18369-65-8 |
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Product Name |
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7(11)13-9-4-8(12)5-10(2,3)6-9/h4H,5-6H2,1-3H3 |
InChI Key |
WGGDGBXWGGLQAW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=O)CC(C1)(C)C |
Canonical SMILES |
CC(=O)OC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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